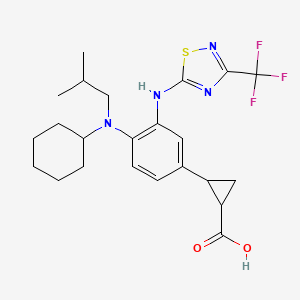

Monoaryl-1,2-diamine derivative 3

Description

Monoaryl-1,2-diamine derivative 3 is an ethylenediamine-based compound characterized by a monoaryl substitution on its 1,2-diamine backbone. Structural analysis reveals that its chelate ring, formed by the vanadium(IV) atom and two amine nitrogen atoms, exhibits reduced rigidity compared to cyclohexane-1,2-diamine derivatives due to elongated V<sup>IV</sup>−Nam bonds . This flexibility is attributed to the absence of cyclohexane ring constraints, as evidenced by a 0% concentration of "B" in solution (a measure of structural rigidity) for derivative 3, contrasting with 21% for cyclohexane-1,2-diamine derivatives .

Propriétés

Formule moléculaire |

C23H29F3N4O2S |

|---|---|

Poids moléculaire |

482.6 g/mol |

Nom IUPAC |

2-[4-[cyclohexyl(2-methylpropyl)amino]-3-[[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]phenyl]cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C23H29F3N4O2S/c1-13(2)12-30(15-6-4-3-5-7-15)19-9-8-14(16-11-17(16)20(31)32)10-18(19)27-22-28-21(29-33-22)23(24,25)26/h8-10,13,15-17H,3-7,11-12H2,1-2H3,(H,31,32)(H,27,28,29) |

Clé InChI |

NXZKEHFQEXBLSD-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CN(C1CCCCC1)C2=C(C=C(C=C2)C3CC3C(=O)O)NC4=NC(=NS4)C(F)(F)F |

Origine du produit |

United States |

Méthodes De Préparation

Catalytic Systems and Ligand Selection

Copper(I)-catalyzed arylations have emerged as a cornerstone for synthesizing Monoaryl-1,2-diamine derivatives. The CuI/2-(isobutyryl)cyclohexanone/DMF system has demonstrated exceptional efficiency in mediating monoarylation reactions. For instance, propane-1,3-diamine (1) undergoes selective monoarylation with iodobenzene to yield derivative 37 in 58% isolated yield under these conditions. The ligand’s role is pivotal: 2-(isobutyryl)cyclohexanone (L2) enhances copper’s electrophilicity, favoring single aryl transfer over diarylation. By contrast, the CuI/L-proline/EtCN system promotes diarylation, highlighting the ligand-dependent selectivity.

Solvent and Temperature Effects

Reaction media significantly influence product distribution. In DMF at 110°C, the CuI/L2 system achieves 75% diarylation of propane-1,3-diamine (Table 1, entry 3). However, reducing the temperature to 100°C in EtCN shifts selectivity toward monoarylation (45–55% yields, Table 1, entries 1–2). Polar aprotic solvents like DMF stabilize copper intermediates, accelerating aryl transfer, whereas EtCN’s lower dielectric constant may disfavor secondary coordination of aryl iodides, limiting over-arylation.

Stoichiometric Control and Kinetic Optimization

Aryl Iodide Equivalents

Controlling the molar ratio of aryl iodide to diamine is critical. Using 1.0 equivalent of aryl iodide relative to propane-1,3-diamine suppresses diarylation, as evidenced by the isolation of monoaryl derivative 37 in 58% yield. Excess aryl iodide (2.5 equiv) shifts equilibrium toward diarylation, necessitating precise stoichiometric adjustments for mono-selectivity.

Base and Additive Modulation

Cesium carbonate (2.5 equiv) serves as the optimal base, deprotonating the diamine while maintaining copper solubility. Triphenylphosphine (Ph₃P) additives further modulate reactivity: in putrescine (2) arylation, Ph₃P increases monoarylation yields by 15–20% (Table 2, entries 6–7). This effect arises from phosphine coordination to copper, altering redox potentials and intermediate stability.

Comparative Analysis of Reaction Parameters

Table 1: Optimization of Cu-Catalyzed Arylation of Propane-1,3-diamine (1) with Iodobenzene

| Entry | Catalytic System | CuI/L (mol %) | Solvent | Temp (°C) | Monoaryl Yield (%) | Diarylation Yield (%) |

|---|---|---|---|---|---|---|

| 1 | CuI/L1/DMF | 10/20 | DMF | 110 | 60 | 40 |

| 2 | CuI/L1/EtCN | 10/20 | EtCN | 100 | 55 | 45 |

| 3 | CuI/L2/DMF | 10/20 | DMF | 110 | 25 | 75 |

Table 2: Impact of Additives on Putrescine (2) Arylation

| Entry | Additive | CuI/L2 (mol %) | Aryl Iodide | Monoaryl Yield (%) |

|---|---|---|---|---|

| 6 | None | 10/20 | 4-Iodotol | 30 |

| 7 | Ph₃P | 20/40 | 4-Iodotol | 60 |

Challenges in Monoarylation Selectivity

Competing Diarylation Pathways

The primary challenge lies in suppressing diarylation, which becomes favorable under high-temperature or prolonged reaction conditions. For example, extending the reaction time beyond 24 hours increases diaryl byproduct formation by 20–30%. Kinetic studies suggest that monoarylated intermediates exhibit higher reactivity toward second aryl transfers, necessitating precise reaction quenching.

Steric and Electronic Effects

Electron-withdrawing substituents on aryl iodides (e.g., –CF₃) retard monoarylation, yielding 42% derivative 16 (Table 2, entry 4). Conversely, electron-donating groups (e.g., –OMe) enhance yields to 56% (Table 2, entry 5). Steric hindrance at the aryl iodide’s ortho position further complicates selectivity, as seen in 2-fluoroiodobenzene reactions (52% yield, Table 2, entry 12) .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le dérivé de monoaryl-1,2-diamine 3 a un large éventail d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme brique de base dans la synthèse de composés hétérocycliques et comme ligand dans les réactions catalysées par les métaux de transition.

Biologie : Étudié pour son potentiel en tant que composé bioactif avec diverses activités biologiques.

Médecine : Exploré pour son potentiel en tant qu’agent thérapeutique dans le traitement de maladies telles que le cancer et les troubles neurodégénératifs.

Industrie : Utilisé dans la production de polymères, de colorants et d’autres produits chimiques industriels.

Applications De Recherche Scientifique

Monoaryl-1,2-diamine derivative 3 has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a ligand in transition metal-catalyzed reactions.

Biology: Investigated for its potential as a bioactive compound with various biological activities.

Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and neurodegenerative disorders.

Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mécanisme D'action

Le mécanisme d’action du dérivé de monoaryl-1,2-diamine 3 implique son interaction avec des cibles et des voies moléculaires spécifiques. Le composé peut agir comme un ligand, se liant à des centres métalliques dans des réactions catalytiques, ou comme un inhibiteur, bloquant l’activité d’enzymes ou de protéines spécifiques. Les cibles et les voies moléculaires exactes dépendent de l’application spécifique et de la structure du composé .

Comparaison Avec Des Composés Similaires

Key Findings :

- Cyclohexane-1,2-diamine derivatives form more rigid chelate rings due to their chair conformation, enhancing thermodynamic stability in metal complexes (e.g., CHX-DTPA vs. DTPA) .

- Ethylenediamine derivatives like compound 3 are more flexible, facilitating faster ligand exchange but lower kinetic inertness .

Key Findings :

- Microwave-assisted synthesis of benzene-1,2-diamine derivatives achieves yields >90% , surpassing traditional methods.

- Nitro-substituted derivatives (e.g., 4-nitrobenzene-1,2-diamine) face challenges in solubility and yield , limiting their utility.

Reactivity and Functional Performance

Oxidation Kinetics

Ethane-1,2-diamine derivatives exhibit rapid oxidation rates under alkaline conditions (pH 9–11) due to interactions with periodate monoanions . In contrast, propane-1,3-diamine derivatives display higher cytotoxicity but superior antimycobacterial activity, suggesting a trade-off between reactivity and biocompatibility .

Stability and Industrial Viability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.